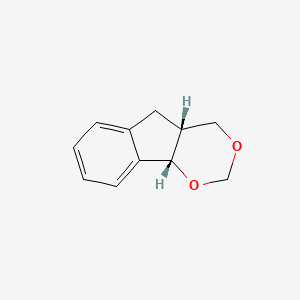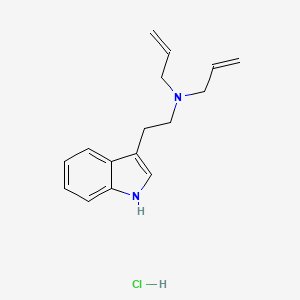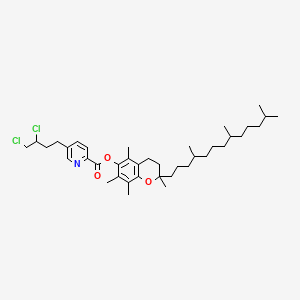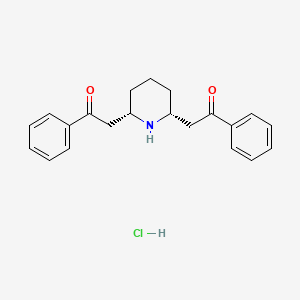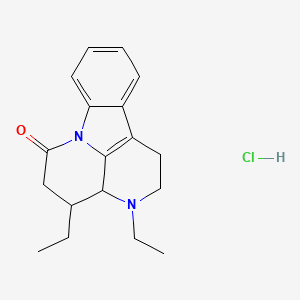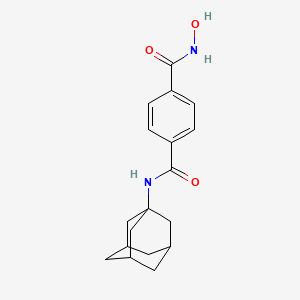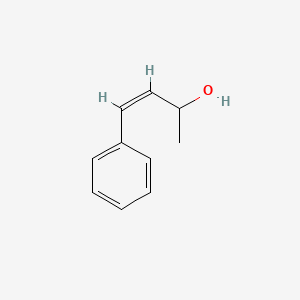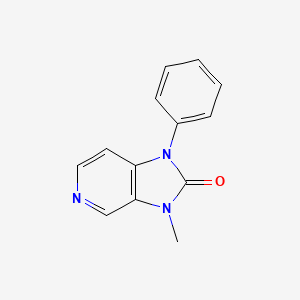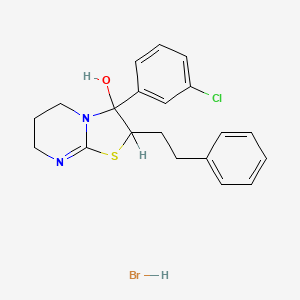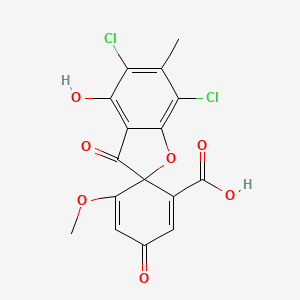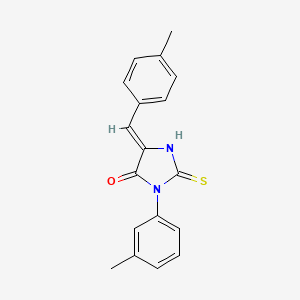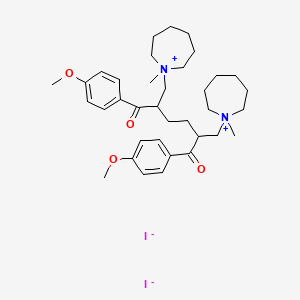
1H-Azepinium, 1,1'-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) is a complex organic compound that belongs to the class of azepinium salts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) typically involves multiple steps:
Formation of the Hexahydro-1-methyl-azepinium Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl Moiety: This step involves the coupling of the hexahydro-1-methyl-azepinium core with the 2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl group using reagents such as coupling agents or catalysts.
Formation of the Diiodide Salt:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide)
- 1H-Azepinium, 1,1’-(2,5-bis(4-chlorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide)
- 1H-Azepinium, 1,1’-(2,5-bis(4-fluorobenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide)
Uniqueness
The uniqueness of 1H-Azepinium, 1,1’-(2,5-bis(4-methoxybenzoyl)-1,6-hexanediyl)bis(hexahydro-1-methyl-, diiodide) lies in its specific structural features and the presence of methoxy groups, which may impart unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
88233-58-3 |
|---|---|
Molekularformel |
C36H54I2N2O4 |
Molekulargewicht |
832.6 g/mol |
IUPAC-Name |
1,6-bis(4-methoxyphenyl)-2,5-bis[(1-methylazepan-1-ium-1-yl)methyl]hexane-1,6-dione;diiodide |
InChI |
InChI=1S/C36H54N2O4.2HI/c1-37(23-9-5-6-10-24-37)27-31(35(39)29-15-19-33(41-3)20-16-29)13-14-32(28-38(2)25-11-7-8-12-26-38)36(40)30-17-21-34(42-4)22-18-30;;/h15-22,31-32H,5-14,23-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YYRXTBZUMASBSH-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCCCC1)CC(CCC(C[N+]2(CCCCCC2)C)C(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


